Carfecillin(1-)

Description

Historical Context and Evolution of Carfecillin(1-) Research

The development of carfecillin (B1210596) arose from the need to expand the utility of carbenicillin (B1668345), a potent antibiotic with significant activity against Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa. ontosight.aiwikipedia.orgrmmg.org However, carbenicillin's clinical use was restricted by its acid lability and poor absorption from the gastrointestinal tract, necessitating intravenous or intramuscular administration. karger.comwikipedia.org

Research efforts in the mid-20th century focused on creating orally active derivatives of carbenicillin. This led to the synthesis of various α-carboxy esters of carbenicillin, with the α-carboxyphenyl ester, named carfecillin, showing the most promise. nih.gov It was developed by Beecham Research Laboratories and demonstrated effective oral absorption and subsequent hydrolysis to the active carbenicillin. nih.govncats.io Early studies in the 1970s established its in vitro and in vivo antibacterial activity, which, after hydrolysis, mirrored that of carbenicillin. nih.govkarger.com

Carfecillin(1-) as a Prodrug Concept within β-Lactam Chemistry

The core of carfecillin's design is the prodrug concept. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. In the case of carfecillin, the addition of a phenyl ester group to the side-chain carboxyl group of carbenicillin creates a more lipophilic molecule. ncats.iominia.edu.eg This increased lipophilicity facilitates its absorption through the intestinal mucosa following oral administration. medkoo.comncats.io

Once absorbed, carfecillin is rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa, blood, and other tissues to release carbenicillin and phenol (B47542). nih.govkarger.comnih.govtandfonline.com The liberated carbenicillin then exerts its antibacterial effect. nih.gov This mechanism effectively bypasses the poor oral bioavailability of carbenicillin, allowing for effective systemic concentrations of the active antibiotic to be achieved through oral dosing. nih.govkarger.com The rate of this hydrolysis is a critical factor, being rapid in the presence of serum and tissues but slower in aqueous solutions, which influences its in vitro testing. nih.govkarger.com

Structural Characteristics Relevant to Biological Activity

The biological activity of Carfecillin(1-) is intrinsically linked to its chemical structure and its conversion to carbenicillin.

The β-Lactam Ring : Like all penicillin-based antibiotics, the cornerstone of its antibacterial activity is the four-membered β-lactam ring. minia.edu.eg The inherent strain of this ring makes it susceptible to nucleophilic attack, which is the basis of its mechanism of action. minia.edu.eg

The Thiazolidine (B150603) Ring : Fused to the β-lactam ring, the thiazolidine ring is a common feature of penicillins. karger.com

The Acyl Side Chain : The nature of the acyl side chain attached to the 6-amino position of the penicillanic acid nucleus determines the antibiotic's spectrum of activity and its susceptibility to β-lactamases. In carfecillin, this is a phenylacetyl group with a crucial ester modification.

The Phenyl Ester Group : This is the key structural feature that defines carfecillin as a prodrug. The esterification of the α-carboxyl group of carbenicillin with a phenyl group increases its lipophilicity, enabling oral absorption. ncats.io This ester bond is designed to be readily cleaved by esterase enzymes in the body to release the active carbenicillin. nih.govtandfonline.com

The antibacterial action of the released carbenicillin involves the inhibition of bacterial cell wall synthesis. ontosight.aidrugbank.com It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. nih.govdrugbank.com This disruption of the cell wall's structural integrity leads to bacterial cell lysis and death. ontosight.ainih.gov The stereochemistry at the α-position of the side chain is also noted to be important for its activity. minia.edu.eg

Below is a table summarizing the key chemical properties of Carfecillin.

| Property | Value | Source |

| Molecular Formula | C23H22N2O6S | naturalproducts.net |

| Molecular Weight | 454.50 g/mol | medkoo.com |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[3-oxo-3-(phenoxy)-2-phenylpropanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | chemeurope.com |

| CAS Number | 27025-49-6 | naturalproducts.net |

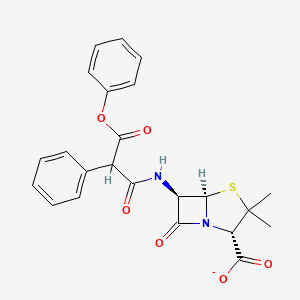

Structure

3D Structure

Properties

Molecular Formula |

C23H21N2O6S- |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/p-1/t15?,16-,17+,20-/m1/s1 |

InChI Key |

NZDASSHFKWDBBU-KVMCETHSSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Carfecillin 1

Established Synthetic Methodologies for Carfecillin(1-)

The foundational method for synthesizing Carfecillin(1-), and other semisynthetic penicillins, revolves around the acylation of the key intermediate, 6-aminopenicillanic acid (6-APA). researchgate.netwikipedia.org 6-APA provides the core bicyclic structure of penicillins, consisting of a thiazolidine (B150603) ring fused to a β-lactam ring. 21umas.edu.ye The synthesis of Carfecillin (B1210596), which is the α-carboxyphenyl ester of carbenicillin (B1668345), is achieved by acylating 6-APA with a suitable derivative of phenylmalonic acid. 21umas.edu.yeacs.org

A common pathway involves the use of phenyl malonic acid benzyl (B1604629) ester chloride as the acylating agent for 6-APA. 21umas.edu.ye The resulting intermediate is then subjected to a reduction step, typically using hydrogen with a palladium on carbon catalyst (H₂/Pd/C), to yield carbenicillin. 21umas.edu.ye The final step to produce carfecillin involves the esterification of the carboxyl group of the phenylmalonic acid side chain with phenol (B47542).

To improve reaction efficiency and yield, particularly under anhydrous conditions, protection strategies are often employed. The carboxyl group of 6-APA can be protected with a silyl (B83357) group, forming a silylated derivative. google.comgoogle.com This intermediate is then acylated. This silylation technique is a feature in various patented methods for producing penicillins like amoxicillin (B794) and is applicable to carbenicillin derivatives. google.comgoogle.com

Table 1: Key Reactants in Established Carfecillin(1-) Synthesis

| Reactant/Intermediate | Role in Synthesis | Relevant Synthetic Approach |

| 6-Aminopenicillanic Acid (6-APA) | Core structural backbone of the penicillin molecule. researchgate.netwikipedia.org | Acylation Target |

| Phenyl Malonic Acid Derivative | Provides the acyl side-chain characteristic of carbenicillin. | Acylating Agent |

| Phenol | Forms the phenyl ester, creating the prodrug Carfecillin. | Esterification Reactant |

| Silylating Agents (e.g., for TMS esters) | Protects the carboxyl group of 6-APA during acylation to prevent side reactions and improve yield. google.comgoogle.com | Protective Group Chemistry |

| H₂/Pd/C | Catalyst for the debenzylation step if a benzyl ester of phenylmalonic acid is used. 21umas.edu.ye | Reduction Catalyst |

Design and Synthesis of Carfecillin(1-) Analogues and Derivatives

The development of analogues and derivatives of Carfecillin(1-) is driven by the need to enhance its activity, stability, and spectrum. This often involves intricate structural modifications and a deep understanding of the roles played by different parts of the molecule.

Structural Modification Approaches for Enhanced Activity

Research into carbenicillin derivatives has shown that modifying the ester group is a key strategy. In one study, twelve different α-carboxy esters of carbenicillin were synthesized and evaluated to find a suitable orally active prodrug. nih.gov The primary goal of creating these ester analogues is to mask the polar carboxylic acid group of the carbenicillin side chain. This modification enhances absorption after oral administration, after which the ester is hydrolyzed by enzymes in the body to release the active carbenicillin. nih.gov

The choice of the esterifying alcohol is critical. The α-carboxyphenyl ester (Carfecillin) was selected from these analogues for further development due to its favorable hydrolysis rates and ability to achieve significant blood concentrations of carbenicillin after oral administration. nih.gov Other structural modifications can focus on the phenyl ring of the side chain or the core penicillin structure itself to modulate properties like resistance to β-lactamase enzymes. mdpi.com The synthesis of such analogues often employs multi-step pathways involving the derivatization of key intermediates. mdpi.com

Table 2: Examples of Structural Modification Strategies

| Modification Site | Purpose | Example Approach | Anticipated Outcome |

| α-Carboxyl group of the side chain | Improve oral absorption (prodrug strategy). nih.gov | Esterification with various alcohols (e.g., phenol to create Carfecillin). nih.gov | Enhanced bioavailability. |

| Phenyl ring of the side chain | Alter electronic properties and steric hindrance. | Introduction of substituents on the phenyl ring. | Potentially enhanced activity or resistance to degradation. |

| 6-Acylamino side chain | Broaden the spectrum of activity. researchgate.net | Coupling of 6-APA with novel acylating agents. mdpi.com | Activity against a wider range of bacteria. |

Role of the Thiazolidine Ring and Carboxyl Group in Synthetic Design

The thiazolidine ring and the carboxyl group are fundamental to the structure and function of all penicillins, including Carfecillin(1-).

The thiazolidine ring , fused to the β-lactam ring, creates the characteristic strained bicyclic "penam" nucleus. 21umas.edu.ye This inherent ring strain is crucial for the antibacterial activity, as it increases the reactivity of the β-lactam carbonyl group towards the bacterial transpeptidase enzyme, leading to its inhibition. 21umas.edu.ye In synthetic design, the integrity of this bicyclic system must be maintained. The thiazolidine portion originates from the amino acid L-cysteine in the biosynthesis of penicillin. 21umas.edu.ye Synthetically, it is a core component of the 6-APA starting material. Modifications to this ring are generally not pursued as they can lead to a significant loss of activity. Thiazolidine-4-carboxylic acid derivatives, however, are explored as scaffolds for other types of bioactive compounds, highlighting the versatility of the ring structure itself in medicinal chemistry. nih.govnih.gov

The carboxyl group at position 2 of the thiazolidine ring is essential for binding to the active site of the transpeptidase enzyme. 21umas.edu.ye It typically binds as the carboxylate anion. 21umas.edu.ye However, this polar group hinders oral absorption. In the synthetic design of Carfecillin(1-), this group is a key consideration. While the side-chain carboxyl is esterified to create the prodrug, the core carboxyl group on the thiazolidine ring is left intact, as it is vital for the ultimate activity of the released carbenicillin. Protecting this carboxyl group during synthesis, often via silylation, is a common strategy to prevent unwanted side reactions before the final deprotection step. google.comgoogle.com

Emerging Green Chemistry Approaches in Carfecillin(1-) Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to make synthesis more sustainable, efficient, and environmentally friendly. jocpr.comresearchgate.net These approaches focus on reducing waste, minimizing energy use, and replacing hazardous substances. jocpr.comjddhs.com While specific research on green synthesis of Carfecillin(1-) is limited, general principles applied to β-lactam and other pharmaceutical syntheses are highly relevant.

Key green chemistry strategies applicable to Carfecillin(1-) synthesis include:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents like dichloromethane. jocpr.com Green chemistry promotes the use of safer alternatives such as water, supercritical CO₂, or bio-based solvents, which reduce pollution and health risks. jocpr.comjddhs.com

Solvent-Free Reactions: Performing reactions without a solvent, or using techniques like microwave-assisted synthesis, can dramatically reduce waste and reaction times. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing byproducts. jocpr.com

Renewable Feedstocks: Utilizing raw materials derived from renewable sources instead of petrochemicals helps reduce the carbon footprint of the synthesis process. jocpr.com

Applications of Catalysis in Carfecillin(1-) Synthesis

Catalysis is a cornerstone of modern organic synthesis and is integral to both established and emerging routes for producing Carfecillin(1-). Catalysts increase reaction rates, improve selectivity, and often allow for milder reaction conditions, which aligns with the goals of green chemistry. oatext.comdrpress.org

In the context of Carfecillin(1-) synthesis, catalysis is applied in several ways:

Acylation Catalysis: The crucial step of acylating 6-APA can be facilitated by various catalysts. While traditional methods may use stoichiometric activating agents, research into catalytic methods is ongoing.

Enzymatic Catalysis (Biocatalysis): Enzymes are highly specific and efficient catalysts that operate under mild conditions. jddhs.comdrpress.org For instance, the production of the 6-APA nucleus itself is often achieved by the enzymatic hydrolysis of Penicillin G using penicillin acylase. This biocatalytic approach is a prime example of green chemistry in action.

Transition Metal Catalysis: Transition metal catalysts are widely used in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. uniurb.it In the synthesis of carbenicillin precursors, a palladium-on-carbon (Pd/C) catalyst is used for hydrogenation/debenzylation steps. 21umas.edu.ye

Flow Chemistry and Photocatalysis: Modern techniques like continuous flow processing can offer better control over reaction parameters and facilitate scale-up. polimi.it Visible-light photoredox catalysis is an emerging area that uses light and a photocatalyst to drive chemical reactions, often providing novel pathways to complex molecules. polimi.it

The development of novel catalysts, particularly asymmetric catalysts, is a major trend in the pharmaceutical industry, aiming to produce enantiomerically pure drugs more efficiently and with less environmental impact. oatext.com

Biochemical Mechanisms and Interactions of Carfecillin 1

Mechanism of Action of Carfecillin(1-) and its Active Metabolites

β-Lactam Core Interaction with Penicillin-Binding Proteins (PBPs)

The antibacterial action of Carfecillin(1-) is ultimately exerted by its active metabolite, carbenicillin (B1668345). nih.govoup.com Like other penicillin antibiotics, carbenicillin's mechanism of action involves the inhibition of bacterial cell wall synthesis. drugbank.comnih.gov The core of this activity lies in the β-lactam ring structure. nih.gov

Carbenicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall. drugbank.comnih.gov These proteins are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptidoglycan strands that provides structural integrity to the bacterial cell wall. drugbank.comnih.gov By acylating the transpeptidase C-terminal domain of these enzymes, carbenicillin effectively prevents the formation of these essential cross-links. drugbank.com This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death. drugbank.comnih.gov

Prodrug Hydrolysis and Active Moiety Generation

Carfecillin (B1210596) is designed as a prodrug to overcome the poor oral absorption of carbenicillin. tandfonline.comkarger.com As the α-phenyl ester of carbenicillin, Carfecillin(1-) is absorbed from the gastrointestinal tract and then rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa, blood, and other body tissues to liberate carbenicillin and phenol (B47542). ncats.ionih.govtandfonline.comnih.gov This hydrolysis is a critical step, as the antibacterial activity is dependent on the generation of the active carbenicillin moiety. nih.gov Studies have demonstrated that this hydrolysis is rapid in the presence of serum and various body tissues. nih.govnih.gov

The stability of Carfecillin(1-) is pH-dependent. In aqueous solutions, ester hydrolysis to produce carbenicillin is the predominant reaction above pH 7. nih.gov Below pH 3, degradation of the β-lactam ring itself is more likely to occur. nih.gov

Intrinsic Antibacterial Activity of Carfecillin(1-) vs. Liberated Carbenicillin

The antibacterial activity observed with Carfecillin(1-) is almost entirely attributable to the liberated carbenicillin. nih.gov In standard in vitro tests where hydrolysis occurs extensively, Carfecillin(1-) exhibits an antibacterial spectrum similar to that of carbenicillin. guidetopharmacology.orgnih.govkarger.com However, under conditions where hydrolysis is limited, Carfecillin(1-) itself shows less activity against gram-negative bacilli and greater activity against gram-positive cocci compared to carbenicillin. nih.govkarger.com When serum is present, the rapid and complete hydrolysis means the observed activity is solely that of carbenicillin. nih.govkarger.com

Some studies have noted minor differences in activity. For instance, one study found Carfecillin(1-) to have more potent activity than carbenicillin against clinical isolates of Staphylococcus aureus and Streptococcus faecalis. jst.go.jp Another reported that the bactericidal action of Carfecillin(1-) against Staphylococcus appeared more rapidly than that of carbenicillin. jst.go.jp Conversely, for Escherichia coli, carbenicillin's bactericidal action was observed to be faster. jst.go.jp It is important to note that Carfecillin(1-) can be inactivated by β-lactamase enzymes produced by resistant bacteria. jst.go.jp

Metabolic Pathways of Carfecillin(1-) in Animal Models

Following oral administration, Carfecillin(1-) is hydrolyzed, releasing carbenicillin and a phenol moiety. tandfonline.comnih.gov The metabolic fate of both components has been studied in various animal models.

Comparative Metabolism Across Animal Species (e.g., rat, dog, cattle)

Studies using radiolabeled [phenol-¹⁴C]carfecillin have shown extensive absorption of the phenol part of the molecule in rats and dogs, with urinary recovery of radioactivity being high. nih.govtandfonline.com In contrast, the absorption of the carbenicillin portion is less complete. nih.govtandfonline.com

Hydrolysis of Carfecillin(1-) has been shown to occur in the blood, liver, and gut tissues of both rats and dogs, with particularly rapid hydrolysis observed in the blood and liver of the rat. nih.gov In dogs, the phenol that enters the portal circulation as part of the Carfecillin(1-) molecule appears to undergo significant first-pass metabolism in the liver. nih.govmedkoo.com

Clinical pharmacokinetic studies have also been conducted in dairy cows to understand the disposition of carbenicillin following the administration of Carfecillin(1-). medkoo.com The hydrolytic activity of sera can differ among animal species. jst.go.jp

Identification and Characterization of Key Metabolites (e.g., phenylsulphate, phenylglucuronide)

The phenol moiety released from the hydrolysis of Carfecillin(1-) is further metabolized before excretion. The primary metabolites identified in the urine of rats and dogs are phenylsulphate and phenylglucuronide. nih.govtandfonline.com Similar metabolic patterns are observed in both species, although some saturation of the sulphate conjugation pathway was noted at the doses used in the studies. nih.govtandfonline.com These metabolites are the result of conjugation reactions that increase the water solubility of the phenol, facilitating its renal excretion.

The table below summarizes the urinary excretion of the phenol moiety metabolites in different species after oral administration of [phenol-¹⁴C]carfecillin.

| Species | Phenylsulphate (%) | Phenylglucuronide (%) | Quinol Conjugates (%) | Total Urinary Recovery (%) |

| Rat | Major | Minor | - | 95 nih.govtandfonline.com |

| Dog | Major | Minor | - | 73 nih.govtandfonline.com |

| Man | 71 nih.govtandfonline.com | 16 nih.govtandfonline.com | Small amounts | 99 nih.govtandfonline.com |

Data derived from studies on the metabolism of [phenol-¹⁴C]carfecillin. The terms "Major" and "Minor" are used for rat and dog as specific percentages were not provided in the source material, but the pattern was described as similar to man, where phenylsulphate is the predominant metabolite. nih.govtandfonline.com

Enzymatic Systems Involved in Carfecillin(1-) Metabolism

The biotransformation of carfecillin into its active component, carbenicillin, and a phenol moiety is a critical step in its mechanism. nih.govnih.gov This conversion is not spontaneous but is mediated by enzymatic activity within the host organism. While specific enzyme names like "esterases" are broadly implicated due to the hydrolysis of an ester bond, detailed studies point to the location and speed of this metabolic process.

In vitro studies have demonstrated that the hydrolysis of carfecillin occurs in various biological matrices of rats and dogs, including blood, liver, and gut tissues. nih.gov The process is particularly rapid in the blood and liver of the rat. nih.gov In the intestinal mucosa, the breakdown of carfecillin is what allows for the release of the active antibacterial agent. nih.gov This enzymatic conversion is a form of metabolism that renders the drug more polar, facilitating its intended action and eventual elimination. ias.ac.in The liver, a primary site of drug metabolism, is involved in this process, particularly through a significant 'first pass' effect observed in dogs, where phenol entering the portal circulation as part of the carfecillin molecule is metabolized. nih.gov

Pharmacokinetic Principles and Disposition in Non-Human Organisms (Animal Studies)

The study of carfecillin's pharmacokinetics in animal models provides essential insights into its behavior in a biological system. nih.gov These studies in species like rats, dogs, and cattle help to understand the absorption, distribution, and elimination of the compound, which are crucial for evaluating its potential. nih.govnih.govresearchgate.net

Absorption Dynamics in Animal Models

Carfecillin is administered orally, and its absorption involves its breakdown in the intestinal mucosa. nih.gov The absorption characteristics have been investigated in several animal models.

Rat Models : Studies using intestinally-perfused rats have shown that carfecillin is absorbed more slowly than its phenol component. When [phenol-14C]carfecillin was administered, the half-life of radioactivity in the intestinal lumen was 47 minutes, compared to just 6 minutes for [14C]phenol alone. nih.gov This slow absorption of the carfecillin ester is a key pharmacokinetic feature. nih.gov Despite the slow absorption of the prodrug, the absorption of its phenol moiety is extensive, with 95% of the administered radioactivity from [phenol-14C]carfecillin being recovered in the urine of rats. nih.gov In contrast, the carbenicillin moiety is less completely absorbed, with less than half being absorbed after oral administration. nih.gov

Dog Models : In dogs, similar to rats, the absorption of the phenol part of the molecule was significant, with 73% of the radioactivity from [phenol-14C]carfecillin recovered in the urine. nih.gov However, after oral administration of carfecillin, no significant amounts of intact carfecillin or free phenol were detected in the plasma (< 1 µg/ml). nih.gov This is attributed to the slow absorption of the prodrug and its gradual hydrolysis in the gut lumen. nih.gov

Table 1: Absorption and Excretion Data for Carfecillin(1-) Moiety in Animal Models

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Rat | Half-life of radioactivity in intestinal lumen ([phenol-14C]carfecillin) | 47 min | nih.gov |

| Rat | Urinary recovery of radioactivity ([phenol-14C]carfecillin) | 95% | nih.gov |

| Dog | Urinary recovery of radioactivity ([phenol-14C]carfecillin) | 73% | nih.gov |

Distribution Characteristics in Animal Tissues

Following absorption, the components of carfecillin are distributed throughout the body.

Hydrolysis Sites : In both rats and dogs, hydrolysis of carfecillin to carbenicillin and phenol has been shown to occur in blood, liver, and gut tissues. nih.gov

Bovine Models : Studies in dairy cows provide further information on distribution. After intravenous administration, the distribution and elimination kinetics were found to be very similar to other beta-lactam antibiotics. nih.gov However, even in cows with inflamed udder quarters, which resulted in higher milk concentrations of the drug compared to normal quarters, the levels were often below the minimum inhibitory concentration for many pathogens. nih.gov

Elimination Pathways and Excretion Profiles in Animal Models

The elimination of carfecillin's metabolites occurs primarily through the urine.

Rat and Dog Models : The excretion of the phenol moiety is extensive. Following oral administration of [phenol-14C]carfecillin, urinary recovery of radioactivity was 95% in rats and 73% in dogs. nih.gov The excreted metabolites of the phenol component are mainly phenylsulphate and phenylglucuronide. nih.gov In dogs, the metabolic pattern was similar, although some saturation of the sulphate conjugation pathway was noted at the dose levels used. nih.gov The carbenicillin portion of the molecule is partly excreted in the urine. nih.gov

Table 2: Urinary Metabolites of the Phenol Moiety of Carfecillin in Animal Models

| Animal Model | Metabolite | Reference |

|---|---|---|

| Rat | Phenylsulphate, Phenylglucuronide | nih.gov |

| Dog | Phenylsulphate, Phenylglucuronide | nih.gov |

Influence of Physiological Factors on Carfecillin(1-) Pharmacokinetics in Animals

Physiological conditions can influence the pharmacokinetic profile of carfecillin.

First-Pass Metabolism : In dogs, phenol that enters the portal circulation as part of the carfecillin molecule undergoes significant 'first-pass' metabolism by the liver. nih.gov This is a distinct metabolic fate compared to the administration of free phenol, where no such effect was observed. nih.gov

Pathological States : In dairy cows, inflammation of the udder (mastitis) influenced the concentration of the drug in milk. nih.gov Drug concentrations were higher in milk from inflamed quarters compared to normal quarters, though they remained relatively low. nih.gov

Mechanisms of Antimicrobial Resistance Pertaining to Carfecillin 1 and Its Class

β-Lactamase-Mediated Resistance Mechanisms

The most prominent mechanism of resistance against β-lactam antibiotics, including carbenicillin (B1668345), is the production of β-lactamase enzymes. nih.govnih.gov These enzymes hydrolyze the amide bond in the characteristic four-atom β-lactam ring, rendering the antibiotic inactive. wikipedia.org

β-Lactamases are a diverse group of enzymes, classified based on their amino acid sequences (Ambler classification) and functional characteristics. The Ambler classification divides them into four molecular classes: A, B, C, and D. mdpi.com Classes A, C, and D utilize a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. mdpi.comfrontiersin.org

Class A: This class includes the common TEM and SHV enzymes, which are frequently found in Gram-negative bacteria like E. coli and K. pneumoniae. wikipedia.orgmdpi.com While TEM-1 is a major cause of ampicillin (B1664943) resistance, some variants can hydrolyze carboxypenicillins. wikipedia.orgmdpi.com

Class C: These are typically chromosomally encoded AmpC enzymes, although plasmid-mediated versions exist. jscimedcentral.comnih.gov They are more active against cephalosporins but also hydrolyze penicillins. jscimedcentral.com

Class D: Known as OXA-type β-lactamases, these enzymes are notable for their ability to hydrolyze oxacillin (B1211168) and related penicillins. wikipedia.org They are a significant cause of resistance to ampicillin and cephalothin. wikipedia.orgjscimedcentral.com

Carboxypenicillins like carbenicillin are susceptible to degradation by various β-lactamases. wikipedia.org Specific β-lactamases, categorized as subgroup 2c, are particularly efficient at hydrolyzing carbenicillin. jscimedcentral.com Research has shown that mutations in certain β-lactamases can significantly alter their hydrolytic activity. For instance, a single amino acid substitution (Val-237 to Ala) in the TEM-2 β-lactamase was found to drastically reduce its catalytic efficiency against carbenicillin and ticarcillin (B1683155), while interestingly, carfecillin (B1210596) was still hydrolyzed effectively. oup.com This suggests that the chemical modification in carfecillin—the phenyl ester of the side-chain carboxyl group—can influence its interaction with the active site of some β-lactamases. oup.com

| β-Lactamase Class | Key Enzymes | Primary Substrates | Relevance to Carbenicillin/Carfecillin |

|---|---|---|---|

| Class A | TEM-1, SHV-1 | Penicillins, some cephalosporins | TEM-1 contributes to ampicillin resistance and some variants can hydrolyze carbenicillin. wikipedia.orgmdpi.com |

| Class C | AmpC | Cephalosporins, penicillins | Possess hydrolytic activity against penicillins. jscimedcentral.com |

| Class D | OXA enzymes | Oxacillin, ampicillin, cephalothin | A significant mechanism of resistance to various penicillins. wikipedia.orgjscimedcentral.com |

Classification and Biochemical Properties of Relevant β-Lactamases

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide array of toxic compounds, including antibiotics, from the cell. journalagent.comfrontiersin.org This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target. journalagent.com Overexpression of these pumps is a common mechanism of acquired multidrug resistance. journalagent.com

Several families of efflux pumps contribute to antibiotic resistance, including the ATP-binding cassette (ABC) family, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-division (RND) family. tandfonline.com In Gram-negative bacteria, RND pumps are particularly significant and can expel various β-lactam antibiotics. frontiersin.org For example, the MexAB-OprM efflux system in Pseudomonas aeruginosa has been implicated in resistance to ticarcillin, a carboxypenicillin similar to carbenicillin. tandfonline.com

Porin Channel Modifications and Reduced Permeability in Bacterial Membranes

In Gram-negative bacteria, the outer membrane acts as a permeability barrier. mdpi.comfrontiersin.org Hydrophilic antibiotics like β-lactams traverse this membrane through water-filled protein channels called porins. mdpi.commdpi.com Bacteria can develop resistance by reducing the permeability of their outer membrane to these antibiotics. nih.gov This is often achieved through two primary mechanisms:

Reduced number of porin channels: A decrease in the expression of porin proteins limits the entry of antibiotics into the cell. open.edu

Mutations in porin channels: Alterations in the structure of porin proteins can lead to narrower channels or changes in charge that hinder the passage of specific antibiotics. mdpi.com

A reduction in porin-mediated permeability can, on its own, lead to significant antibiotic resistance. nih.gov This mechanism is often found in conjunction with other resistance strategies, such as the increased expression of efflux pumps. mdpi.com

Adaptive Resistance Strategies in Bacterial Populations

Bacteria can employ adaptive resistance strategies to survive in the presence of antibiotics. This type of resistance is often transient and reversible, emerging in response to environmental cues like the gradual increase in antibiotic concentration. plos.org Key adaptive strategies include:

Biofilm Formation: Bacteria within a biofilm—a community of microorganisms encased in a self-produced matrix—exhibit increased tolerance to antibiotics. microbialcell.commdpi.com The biofilm matrix can act as a physical barrier, and the physiological state of bacteria within the biofilm can make them less susceptible. microbialcell.com Efflux pumps are also known to play a role in the antibiotic resistance of biofilms. microbialcell.com

Persister Cells: Within a bacterial population, a small subpopulation of dormant, non-growing cells known as persister cells can survive high doses of antibiotics. When the antibiotic pressure is removed, these cells can resume growth, leading to a relapse of the infection.

Stress Response Systems: Bacteria possess intricate regulatory networks that allow them to respond to environmental stresses, including the presence of antibiotics. These systems can modulate the expression of genes involved in resistance, such as those encoding efflux pumps and porins. frontiersin.org

Genetic Determinants and Horizontal Gene Transfer of Resistance Genes

The dissemination of antibiotic resistance is greatly facilitated by the mobility of resistance genes. mdpi.com Bacteria can acquire resistance genes through two main pathways:

Spontaneous mutations: Changes in the bacterial chromosome can lead to resistance, for instance, by altering the target of an antibiotic or by modifying the expression of porins or efflux pumps. mdpi.comnih.gov

Horizontal Gene Transfer (HGT): This is a major driver for the spread of acquired resistance. mdpi.comresearchgate.net Bacteria can transfer genetic material to one another through several mechanisms:

Conjugation: Transfer of plasmids (small, circular DNA molecules) and transposons (mobile genetic elements) between bacterial cells. nih.govfrontiersin.org Genes encoding β-lactamases are frequently located on plasmids. mdpi.comnih.gov

Transformation: Uptake of free DNA from the environment. mdpi.com

Transduction: Transfer of genetic material via bacteriophages (viruses that infect bacteria). mdpi.com

The genes for many β-lactamases, including those that can degrade carboxypenicillins, are often found on mobile genetic elements, which contributes to their rapid and widespread dissemination among different bacterial species. mdpi.comfrontiersin.org

Comparative Resistance Profiles in Animal Pathogens

The emergence of antimicrobial resistance is a significant concern in veterinary medicine, impacting the efficacy of established antibiotics like carfecillin. nih.govmdpi.com As carfecillin is a prodrug of carbenicillin, resistance patterns observed for carbenicillin in veterinary pathogens are directly relevant. rmmg.org Resistance to carboxypenicillins, the class to which carfecillin and carbenicillin belong, varies considerably among different bacterial species isolated from a range of animal hosts. rmmg.orgnih.gov This variation is often linked to the production of β-lactamase enzymes, which inactivate the antibiotic. veteriankey.com

Research across diverse animal populations and environments reveals high resistance frequencies in several key pathogens. Gram-negative bacteria, in particular, demonstrate notable resistance to penicillins. fao.org

Pseudomonas aeruginosa , an opportunistic pathogen affecting various animals, consistently shows significant resistance to carbenicillin. nih.govwikipedia.org A 2023 study on P. aeruginosa from clinical, animal, and plant sources found that 65% of isolates were resistant to carbenicillin. ekb.eg This resistance is often mediated by extended-spectrum beta-lactamases (ESBLs). ekb.eg In isolates from cattle with mastitis, resistance to penicillins, including carbenicillin, has been reported to be as high as 70.59%. science-line.com Another study highlighted that 80.5% of human-derived P. aeruginosa strains were resistant to carbenicillin, indicating the broad challenge this resistance poses across species. mdpi.com

Escherichia coli , a common pathogen in livestock, also exhibits high levels of resistance. A study on E. coli from buffalo meat found an 86.48% resistance rate to carbenicillin among general isolates, with enterohaemorrhagic E. coli (EHEC) serotypes showing 100% resistance. cabidigitallibrary.org In dairy farms, ampicillin- and carbenicillin-resistant E. coli were frequently identified in both milk and water samples, pointing to an environmental reservoir for resistance. nih.gov Research on isolates from ruminants further confirmed high resistance, with 93% of E. coli strains showing resistance to penicillin. frontiersin.org

Data from swine populations also indicate widespread resistance. A comprehensive study on Bordetella bronchiseptica isolated from swine in the United States revealed that 100% of the 137 isolates were resistant to the β-lactam class, which includes penicillins. frontiersin.org

The following tables provide a comparative overview of carbenicillin resistance in key animal pathogens based on published research findings.

Table 1: Carbenicillin Resistance in Pseudomonas aeruginosa from Animal and Environmental Sources

| Source of Isolate | Number of Isolates/Study Scope | Resistance Rate (%) | Reference |

| Animal, Clinical, Plant | 100 total isolates | 65% | ekb.eg |

| Cattle (Mastitis) | 34 isolates | 70.59% | science-line.com |

| Dogs and Cats | Review of multiple studies | Varies by region | mdpi.com |

Table 2: Carbenicillin/Penicillin Resistance in Escherichia coli from Animal Sources

| Source of Isolate | Number of Isolates/Study Scope | Resistance Rate (%) | Reference |

| Buffalo Meat | 37 total isolates | 86.48% | cabidigitallibrary.org |

| Buffalo Meat (EHEC serotypes) | 9 EHEC isolates | 100% | cabidigitallibrary.org |

| Dairy Cows (Subclinical Mastitis) & Water | Not specified | High prevalence | nih.gov |

| Ruminants (Diseased) | 77 isolates | 93% (to Penicillin) | frontiersin.org |

| Cattle (Eastern Algeria) | 198 isolates | 59.09% (to Ampicillin) | veterinaryworld.org |

Table 3: Beta-Lactam Resistance in Other Animal Pathogens

| Pathogen | Host Animal | Number of Isolates | Resistance Rate (%) | Reference |

| Bordetella bronchiseptica | Swine | 137 | 100% (to β-lactams) | frontiersin.org |

These findings underscore the widespread nature of resistance to carfecillin's active form, carbenicillin, among critical animal pathogens. The high prevalence of resistance, often conferred by mobile genetic elements like plasmids, highlights the potential for cross-species transmission and the broader public health implications of antimicrobial use in veterinary settings. ekb.egmsdvetmanual.com

Structure Activity Relationship Sar Studies and Molecular Modeling of Carfecillin 1

Elucidation of Essential Structural Features for Antibacterial Activity

The antibacterial efficacy of Carfecillin(1-) is fundamentally dependent on its conversion to carbenicillin (B1668345). The core structural elements essential for the antibacterial action of carbenicillin, and by extension, all penicillins, are the β-lactam and thiazolidine (B150603) rings fused together to form the 6-aminopenicillanic acid (6-APA) nucleus. annamalaiuniversity.ac.in The key structural feature is the four-membered β-lactam ring, which is indispensable for its antibacterial activity. uomus.edu.iq This strained ring mimics the D-Ala-D-Ala moiety of the peptidoglycan strands that form the bacterial cell wall.

Upon release, the active carbenicillin binds to and inactivates penicillin-binding proteins (PBPs) on the inner bacterial cell membrane. nih.gov This prevents the final transpeptidation step in peptidoglycan synthesis, thereby inhibiting the cross-linking of the bacterial cell wall. nih.gov This disruption leads to the weakening of the cell wall and eventual cell lysis. nih.gov The 6-acylamino side chain is also crucial for activity. For carbenicillin, the presence of an α-carboxy group on the benzyl (B1604629) side chain is a key feature that confers activity against Gram-negative bacteria, including Pseudomonas aeruginosa. ebi.ac.ukchemicalbook.com

Impact of Side-Chain Modifications on Biological Activity and Prodrug Conversion

Carfecillin(1-) is the phenyl ester of carbenicillin, a modification designed to enhance bioavailability. nih.gov This esterification of the side-chain's carboxyl group transforms the polar carbenicillin into a more lipophilic prodrug that can be absorbed orally. ncats.ionih.gov Following absorption, the ester linkage is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active carbenicillin and phenol (B47542). ncats.ionih.govkarger.com

This side-chain modification has a significant impact on its interaction with bacterial resistance enzymes. Studies on inhibitor-resistant TEM β-lactamases have shown that while carbenicillin and the related ticarcillin (B1683155) are poor substrates for some mutant enzymes, Carfecillin(1-) is hydrolyzed effectively. oup.comoup.com This suggests that the negatively charged carboxyl group of carbenicillin may create electrostatic repulsion with amino acid residues in the enzyme's active site, whereas the neutral ester of Carfecillin(1-) does not face this constraint. oup.com This highlights how side-chain modifications can dramatically alter interactions with bacterial enzymes, influencing the drug's susceptibility to resistance mechanisms.

The introduction of polar groups, such as the carboxyl group in carbenicillin's side chain, is a known strategy to increase activity against Gram-negative bacilli. annamalaiuniversity.ac.in The table below details the inhibitory potency of various penicillins against enkephalinase, illustrating the significant effect of side-chain structure on biological activity, with Carfecillin(1-) being the most potent in this specific series. tandfonline.com

| Compound | Inhibitory Potency (Ki, µM) |

|---|---|

| Carfecillin (B1210596) | 0.18 |

| Cloxacillin | 27.5 |

| Ampicillin (B1664943) | 41.0 |

| Nafcillin | 58.7 |

| Carbenicillin | 158 |

| Mezlocillin | 473 |

| Azlocillin | 556 |

| Benzyl penicillin | 885 |

Computational Approaches in Carfecillin(1-) SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationships (QSAR))

Computational methods are increasingly used to understand and predict the biological activity of antibiotics, including Carfecillin(1-) and its analogues. Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the physicochemical properties of compounds with their biological activities to develop predictive models. nih.govui.ac.id These models can identify key molecular descriptors—such as electronic properties (atomic charges, polarizability) and steric parameters—that govern antibacterial potency. nih.govui.ac.id Carfecillin has been included in datasets used to develop and validate 'inductive' QSAR descriptors for distinguishing compounds with antibacterial activity. mdpi.comresearchgate.net

Molecular docking is another powerful computational tool used to simulate the interaction between a ligand, like Carfecillin(1-)'s active form carbenicillin, and its target protein (e.g., a PBP or a β-lactamase). chemmethod.commdpi.com These simulations can predict the binding affinity and orientation of the drug in the active site, providing insights into the molecular basis of its action and susceptibility to resistance enzymes. chemmethod.com For instance, docking studies can help rationalize why the esterification in Carfecillin(1-) alters its interaction with β-lactamases compared to carbenicillin. oup.comoup.com Recent computational studies have employed high-throughput virtual screening and molecular docking to screen libraries of β-lactam analogues, including Carfecillin(1-), against various β-lactamase proteins to identify potential new inhibitors. physchemres.org

| Computational Method | Application in Carfecillin(1-)/Penicillin Research | Key Insights |

|---|---|---|

| QSAR | Correlates molecular descriptors (e.g., charge, polarizability) with antibacterial activity. nih.govmdpi.com | Identifies critical physicochemical properties for potency and allows prediction of activity for novel analogues. nih.gov |

| Molecular Docking | Simulates binding of the antibiotic to target proteins (PBPs) and resistance enzymes (β-lactamases). chemmethod.comphyschemres.org | Reveals binding modes, predicts affinity, and explains how structural changes affect target interaction and enzyme susceptibility. mdpi.com |

| High-Throughput Virtual Screening (HTVS) | Screens large libraries of compounds against biological targets to identify potential hits. physchemres.org | Accelerates the discovery of new β-lactamase inhibitors and novel antibiotic scaffolds. physchemres.org |

Rational Design of Novel Carfecillin(1-) Analogues for Enhanced Activity and Resistance Mitigation

The knowledge gained from SAR and computational studies provides a foundation for the rational design of new Carfecillin(1-) analogues. physchemres.orgnih.gov The primary goals of such design efforts are to enhance antibacterial potency and overcome bacterial resistance mechanisms. aboutsmallruminants.com Bacteria develop resistance by producing β-lactamase enzymes that destroy the antibiotic, modifying the drug target, or using efflux pumps to expel the drug. mdpi.comnih.govreactgroup.org

Rational design strategies for Carfecillin(1-) analogues could include:

Modifying the Acyl Side Chain: Introducing different steric or electronic features to the side chain could improve binding affinity to essential PBPs while simultaneously reducing recognition and hydrolysis by β-lactamases. The observation that the neutral ester of Carfecillin(1-) interacts differently with β-lactamases than the charged carbenicillin provides a key design principle. oup.comoup.com

Stabilizing the β-Lactam Ring: While the inherent reactivity of the β-lactam ring is essential for its mechanism, modifications to the fused ring system or side chain could offer greater stability against a broader spectrum of β-lactamases without sacrificing antibacterial activity.

Developing Novel Prodrug Moieties: While the phenyl ester of Carfecillin(1-) improves oral bioavailability, designing analogues with different "promoieties" could further optimize pharmacokinetic properties. google.comgoogle.com

By integrating SAR data with predictive computational models, medicinal chemists can design and synthesize novel analogues with a higher probability of success, aiming to create more potent and resilient antibiotics to combat the threat of multidrug-resistant bacteria. physchemres.orgnih.gov

Analytical Methodologies for Carfecillin 1 Research

Chromatographic Techniques for Carfecillin(1-) and Metabolite Analysis

Chromatography is a fundamental analytical method for separating components within a mixture. omicsonline.orgresearchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in pharmaceutical analysis for their ability to resolve and quantify drugs and their metabolites in biological samples. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It is particularly valuable for analyzing pharmaceutical compounds like carbenicillin (B1668345), the active metabolite of carfecillin (B1210596). nih.govebsco.com HPLC operates by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column filled with an adsorbent material (the stationary phase). wikipedia.org The separation is based on the differential interactions of the sample's components with the stationary phase. wikipedia.orgopenaccessjournals.com

In the context of carfecillin research, HPLC has been specifically applied to the analysis of carbenicillin and its degradation products. nih.gov For instance, a method was developed for determining carbenicillin epimers in plasma and urine using HPLC with a mobile phase consisting of a 0.05 M ammonium (B1175870) acetate (B1210297) solution. capes.gov.br The high resolution and sensitivity of HPLC make it an indispensable tool for quality control and pharmacokinetic studies. openaccessjournals.comebsco.com

Table 1: HPLC System Parameters for Pharmaceutical Analysis

| Parameter | Description | Typical Values/Settings |

|---|---|---|

| Pump Flow Rate | The rate at which the mobile phase is pumped through the column. | 0.001-10.000 mL/min infitek.com |

| Detector | Device used to detect components as they elute from the column. | UV/VIS Detector infitek.com |

| Wavelength | Specific UV/VIS wavelength for detection of the analyte. | 190-700 nm range infitek.com |

| Column Oven Temp. | Controls the temperature of the column to ensure reproducible retention times. | Room Temperature +5 ℃ to 99 ℃ infitek.com |

| Mobile Phase | The solvent that moves the sample through the column. | E.g., 0.05 M ammonium acetate for carbenicillin epimers capes.gov.br |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. clsi.org It is highly effective for the analysis of volatile and semi-volatile compounds. thermofisher.com For non-volatile metabolites, a chemical derivatization step is often required to make them volatile enough for GC analysis. thermofisher.comnih.gov

GC-MS has been instrumental in the study of carfecillin metabolism. nih.gov Research involving the administration of [phenol-14C]carfecillin to rats, dogs, and humans utilized GC-MS to identify the resulting urinary radiometabolites. nih.gov This analysis revealed that the phenol (B47542) moiety of carfecillin is extensively absorbed and metabolized, with major metabolites identified as phenylsulphate and phenylglucuronide. nih.gov The technique's ability to provide reproducible fragmentation patterns makes it a robust tool for identifying and quantifying metabolites in complex biological fluids. thermofisher.comnih.gov

Table 2: Key Metabolites of Carfecillin's Phenol Moiety Identified by GC-MS

| Metabolite | Conjugate Type | Parent Moiety |

|---|---|---|

| Phenylsulphate | Sulphate | Phenol nih.gov |

| Phenylglucuronide | Glucuronide | Phenol nih.gov |

| Quinol Sulphate | Sulphate | Quinol nih.gov |

Spectroscopic Methods in Carfecillin(1-) Research

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. compoundchem.com It is a critical tool in pharmaceutical research for elucidating the structure and properties of molecules. omicsonline.orggabi-journal.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about a molecule's structure, dynamics, and chemical environment. creative-biolabs.comwikipedia.org It is based on the magnetic properties of certain atomic nuclei. wikipedia.orgnih.gov By analyzing the resonance frequency of nuclei in a magnetic field, NMR can determine the connectivity and spatial arrangement of atoms, making it invaluable for the structural elucidation of organic compounds. wikipedia.orgspectroscopyonline.com The most common types are proton (¹H) and carbon-13 (¹³C) NMR. wikipedia.org

For Carfecillin(1-), NMR spectroscopy serves as a definitive method for confirming its molecular structure. omicsonline.orgcreative-biolabs.com While specific experimental spectra for carfecillin are not widely published, predictive models based on its known structure are available. drugbank.com These predicted spectra are crucial for researchers in verifying synthesized batches of the compound and for studying its conformational properties in solution. creative-biolabs.com

Table 3: Predicted NMR Data for Carfecillin(1-)

| Spectroscopy Type | Status | Use |

|---|---|---|

| Predicted ¹H NMR Spectrum | Not Applicable (Predicted) drugbank.com | Provides information on the different types of hydrogen atoms and their neighboring environments. nih.gov |

| Predicted ¹³C NMR Spectrum | Not Applicable (Predicted) drugbank.com | Identifies the carbon atoms within the molecule, offering insight into the carbon skeleton. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify chemical substances and functional groups by measuring the absorption of infrared radiation. wikipedia.org Chemical bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. compoundchem.com The resulting IR spectrum is a plot of absorbance versus wavenumber, which provides a unique "fingerprint" of the molecule, revealing the presence of characteristic functional groups. compoundchem.comwikipedia.org

In the study of penicillin-related compounds like carfecillin, FT-IR (Fourier-transform infrared) spectroscopy is used to identify its key functional groups. researchgate.net Carfecillin possesses several IR-active groups, including the β-lactam ring, a carboxylic acid (after hydrolysis to carbenicillin), and an ester group. The characteristic absorption bands for these groups confirm the compound's identity and can be used to monitor chemical changes, such as oxidation or degradation. researchgate.netspectroscopyonline.com For example, the C=O stretch of the carboxylic acid group and the ester group would appear at distinct positions in the IR spectrum. spectroscopyonline.com

Table 4: Characteristic IR Absorption Ranges for Functional Groups in Carfecillin/Carbenicillin

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) spectroscopyonline.com |

| Carboxylic Acid | C=O stretch | 1760-1690 spectroscopyonline.com |

| Ester | C=O stretch | ~1750-1735 |

| β-Lactam | C=O stretch | ~1760 |

| Carboxylic Acid | C-O stretch | 1320-1210 spectroscopyonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. acdlabs.com It is a highly sensitive method used to determine the molecular weight of a compound, identify unknown compounds, and elucidate molecular structure by analyzing fragmentation patterns. omicsonline.orgacdlabs.com The process involves ionizing a sample, separating the ions based on their m/z ratio, and detecting them. researchgate.net

For Carfecillin(1-), mass spectrometry is essential for confirming its molecular weight and investigating its structure. The exact mass of carfecillin is 454.11985760 Da. nih.gov Tandem MS (MS/MS) experiments, where ions are fragmented and their fragments analyzed, provide detailed structural information. researchgate.net Predicted MS/MS spectra for carfecillin show characteristic fragmentation patterns at different collision energies, which can be used as a reference for identifying the compound in complex samples. drugbank.com This technique was also used alongside FT-IR to identify the reaction products from the oxidation of carbenicillin. researchgate.net

Table 5: Mass Spectrometry Data for Carfecillin(1-)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 454.5 g/mol | nih.gov |

| Monoisotopic Mass | 454.11985760 Da | nih.gov |

| Predicted MS/MS Spectra | Available at various collision energies (10V, 20V, 40V) | drugbank.com |

Electrophoretic and Electrochemical Techniques for Carfecillin(1-) Analysis

Electrophoretic and electrochemical methods offer powerful tools for the analysis of pharmaceutical compounds like Carfecillin(1-). These techniques are utilized for both separation and quantification, providing valuable insights in various stages of drug research and development.

Electrophoretic Techniques

Electrophoresis separates charged molecules based on their movement through a solution under the influence of an electric field. alliedacademies.org The rate of migration is dependent on factors such as the molecule's charge, size, and shape. alliedacademies.orgslideshare.net Different types of electrophoresis are employed for analyzing biomolecules. alliedacademies.org

Gel Electrophoresis: This is a widely used technique where separation occurs within a gel matrix, commonly agarose (B213101) or polyacrylamide. numberanalytics.com Agarose gels are typically used for larger molecules like DNA and RNA, while polyacrylamide gels (PAGE) are suitable for proteins and smaller nucleic acid fragments. alliedacademies.orgnumberanalytics.com

Capillary Electrophoresis (CE): CE is a high-resolution technique that performs separations within a narrow capillary tube filled with a buffer solution. alliedacademies.orgnumberanalytics.com It is particularly useful for the analysis of small molecules. alliedacademies.org

Two-Dimensional Electrophoresis: This powerful method separates complex mixtures of proteins by combining two different separation principles, such as isoelectric focusing and SDS-PAGE. numberanalytics.com

While specific applications of these electrophoretic techniques directly to Carfecillin(1-) are not extensively detailed in the provided search results, the principles of these methods are broadly applicable to the analysis of charged drug molecules.

Electrochemical Techniques

Electrochemical methods analyze substances by measuring changes in electrical properties. researchgate.net They are known for their high sensitivity, accuracy, and relatively low cost. researchgate.netrsc.org

Voltammetry: This is a major category of electrochemical analysis where information about an analyte is obtained by measuring the current as the potential is varied. researchgate.net Common voltammetric techniques include:

Cyclic Voltammetry (CV): Used to study redox processes and reaction mechanisms. researchgate.net

Differential Pulse Voltammetry (DPV): Offers high sensitivity by effectively eliminating background capacitive current. mdpi.com

Square Wave Voltammetry (SWV): Another sensitive technique that involves applying a combined square wave and staircase potential. mdpi.com

Potentiometry: This method involves measuring the potential of a solution between two electrodes. researchgate.net

Amperometry: In this technique, the electric current is measured at a constant potential. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): This method is used to study the binding of molecules to surfaces. mdpi.com

The application of electrochemical sensors, particularly those modified with nanomaterials, has shown significant promise in enhancing the sensitivity and selectivity of pharmaceutical analysis. rsc.org These techniques can be employed for the detection of drugs and their metabolites in various biological and environmental samples. rsc.org

Quantitative

Quantitative analysis in pharmaceutical research is crucial for determining the precise amount of a substance in a sample. solubilityofthings.com This is essential for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.

Several analytical techniques are employed for the quantitative analysis of pharmaceuticals, including Carfecillin(1-).

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. mdpi.com When coupled with a Diode Array Detector (DAD), HPLC provides a robust method for the simultaneous quantification of multiple components in a sample. mdpi.com The validation of such a method typically involves assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, repeatability, stability, and recovery. mdpi.com

Spectrophotometric Methods: Colorimetric assays, which measure the change in color of a solution, can be adapted for quantitative analysis. researchgate.net For instance, an enzyme-mediated colorimetric assay was developed for salicylate, demonstrating good linearity and precision. researchgate.net

Microbial Sensitivity Tests: In the context of antibiotics like Carfecillin(1-), which is a prodrug of carbenicillin, microbiological assays can be used for quantification. nih.gov These tests determine the concentration of the active antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism. nih.gov The activity of carfecillin itself is dependent on its hydrolysis to carbenicillin. nih.gov

The development and validation of quantitative analytical methods are governed by stringent guidelines to ensure the reliability and accuracy of the results. nih.gov This includes assessing parameters like precision, trueness, analytical specificity, and the measuring range. nih.gov

Table of Research Findings on Quantitative Analysis:

| Analytical Technique | Key Findings & Parameters |

| High-Performance Liquid Chromatography (HPLC-DAD) | Good linearity (R² > 0.9990) for analytes. Acceptable precision, repeatability, stability, and recovery. mdpi.com |

| Enzyme-Mediated Colorimetric Assay | Linear standard curve over a defined concentration range. Coefficient of Variation (CV) <4% over 20 days. researchgate.net |

| Microbial Sensitivity Tests | Carfecillin's activity is dependent on its hydrolysis to carbenicillin. nih.gov |

Future Directions in Carfecillin 1 Research

Development of Strategies to Overcome Resistance to Carfecillin(1-) and Related β-Lactams

The escalating threat of antibiotic resistance necessitates the development of novel strategies to preserve the efficacy of crucial drugs like carfecillin (B1210596) and other β-lactam antibiotics. nih.gov Bacterial resistance to this class of antibiotics is a significant public health concern, primarily driven by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. medcraveonline.com Other resistance mechanisms include alterations in penicillin-binding proteins (PBPs), reduced permeability of the outer membrane in Gram-negative bacteria, and the action of efflux pumps. acs.orgresearchgate.net

A primary and successful strategy to combat β-lactamase-mediated resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). medcraveonline.commdpi.com These inhibitors, such as clavulanic acid, sulbactam, and tazobactam, share structural similarities with β-lactams and can inactivate the β-lactamase enzyme, thereby protecting the antibiotic from degradation. medcraveonline.comoup.com Research is ongoing to develop new and more potent BLIs. For instance, avibactam, a non-β-lactam β-lactamase inhibitor, is effective against a range of β-lactamases, including ESBLs and KPC enzymes. mdpi.com Another novel inhibitor, relebactam, can suppress a wide array of β-lactamases, including class A and C enzymes. mdpi.com

Beyond β-lactamase inhibition, alternative approaches are being explored. One promising area is the development of small molecules that interfere with bacterial pathways responsible for sensing and responding to antibiotic threats. nih.govacs.org The 2-aminoimidazole (2-AI) class of compounds, for example, has been shown to suppress β-lactam resistance in bacteria like MRSA. nih.gov These compounds can lower the minimum inhibitory concentrations (MICs) of β-lactam antibiotics, restoring their effectiveness. nih.gov

Furthermore, research is focused on developing new β-lactam antibiotics that are inherently stable against β-lactamase hydrolysis or that can effectively bind to altered PBPs. oup.comacs.org The modification of side chains on the β-lactam core is a traditional approach to creating new antibiotics with improved properties. nih.gov

Table 1: Strategies to Overcome β-Lactam Resistance

| Strategy | Mechanism of Action | Examples |

| β-Lactamase Inhibition | Inactivates β-lactamase enzymes, protecting the antibiotic from degradation. medcraveonline.comoup.com | Clavulanic acid, Sulbactam, Tazobactam, Avibactam, Relebactam medcraveonline.commdpi.com |

| Resistance Suppression | Small molecules interfere with bacterial sensing and response pathways to antibiotics. nih.govacs.org | 2-aminoimidazole (2-AI) compounds nih.gov |

| Novel β-Lactam Development | Creation of new β-lactam antibiotics with inherent stability to β-lactamases or enhanced binding to altered PBPs. oup.comacs.org | Side-chain modifications of existing β-lactams nih.gov |

Exploration of Novel Carfecillin(1-) Analogues with Improved Efficacy and Pharmacokinetic Profiles in Animal Models

The exploration of novel analogues of existing antibiotics is a cornerstone of antimicrobial drug discovery. In the context of carfecillin, which is a phenyl ester of carbenicillin (B1668345), research efforts are directed towards synthesizing and evaluating new derivatives with enhanced efficacy and pharmacokinetic properties. nih.goveuropa.eu Carfecillin itself is a prodrug, meaning it is converted in the body to the active antibiotic, carbenicillin. nih.govmdpi.com This approach improves oral absorption. nih.gov

The development of new analogues often involves chemical modifications to the core structure to achieve desired characteristics. For instance, researchers have synthesized benzofuran (B130515) derivatives that exhibit potent antibacterial activities. nih.gov Similarly, the synthesis of new coumarin (B35378) and sulfonamide derivatives has yielded compounds with significant antimicrobial and antioxidant properties. nih.govmdpi.com The evaluation of these new chemical entities typically begins with in vitro screening for antimicrobial activity against a panel of relevant pathogens. nih.govnih.gov

Promising candidates from in vitro studies are then advanced to in vivo evaluation in animal models of infection. nih.govmdpi.com These studies are critical for assessing not only the efficacy of the new analogue in a living system but also its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov Animal models allow researchers to determine key pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with therapeutic success. nih.govresearchgate.net For β-lactams, a time-dependent killing action is often observed, where the efficacy is related to the duration the drug concentration remains above the MIC. researchgate.net

The goal of creating novel carfecillin analogues would be to improve upon the original compound's properties. This could include a broader spectrum of activity, increased potency against resistant strains, improved oral bioavailability, a longer half-life leading to less frequent dosing, and a more favorable safety profile. nih.govgoogleapis.com

Table 2: Key Parameters in the Evaluation of Novel Antibiotic Analogues

| Parameter | Description | Importance |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. nih.gov | Measures the in vitro potency of the new analogue. |

| Efficacy in Animal Models | The ability of the drug to treat infections in animal models. nih.govmdpi.com | Provides in vivo proof-of-concept for therapeutic potential. |

| Pharmacokinetics (ADME) | The study of how the body absorbs, distributes, metabolizes, and excretes the drug. nih.govnih.gov | Determines the drug's bioavailability, half-life, and potential for accumulation. |

| Pharmacodynamics (PK/PD) | The relationship between drug concentration and its pharmacological effect. nih.govresearchgate.net | Helps to optimize dosing regimens for maximum efficacy. |

Advancements in Analytical Techniques for Carfecillin(1-) Monitoring and Research Applications

The accurate and sensitive detection and quantification of carfecillin and its metabolites are crucial for both clinical monitoring and research applications. A variety of advanced analytical techniques are employed for this purpose, with a significant trend towards hyphenated chromatographic methods. researchgate.net

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of pharmaceuticals. researchgate.netnih.gov When coupled with mass spectrometry (MS), forming HPLC-MS or HPLC-MS/MS, it provides a powerful tool for the highly selective and sensitive identification and quantification of compounds, even in complex biological matrices like plasma and urine. nih.govmeasurlabs.comchromatographyonline.com This technique is ideal for determining the chemical composition and purity of substances. measurlabs.com The process involves separating compounds with HPLC and then identifying them based on their unique mass-to-charge ratio in the mass spectrometer. measurlabs.com

Other analytical methods that have been applied to pharmaceutical analysis include:

High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that offers rapid separation and is suitable for analyzing various sample types. ijnrd.org

Gas Chromatography (GC): Useful for the analysis of volatile compounds and can be used to identify impurities in drug products. ijnrd.org

Electrochemical Techniques: Methods like voltammetry can be used for the sensitive determination of various drug compounds. ijnrd.org

Kinetic Methods of Analysis: These methods measure the rate of a chemical reaction to determine the concentration of an analyte and can offer advantages over equilibrium-based methods. ijnrd.org

These analytical techniques are not only vital for pharmacokinetic studies but also play a role in drug discovery and development, quality control of pharmaceutical formulations, and monitoring for drug residues in food products. nih.govmdpi.comnih.gov The development of universal LC-MS/MS methods allows for the simultaneous detection of multiple antibiotic residues in various sample types. nih.gov Furthermore, specialized techniques like microbial fuel cell-based biosensors are being explored for detecting the effects of β-lactam antibiotics. researchgate.net

Table 3: Common Analytical Techniques for Pharmaceutical Analysis

| Technique | Principle | Applications in Carfecillin Research |

| HPLC-MS/MS | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. measurlabs.comchromatographyonline.com | Pharmacokinetic studies, metabolite identification, purity analysis, residue monitoring. nih.govnih.gov |

| HPTLC | Separation of compounds on a planar surface followed by detection. ijnrd.org | Rapid screening and analysis of drug samples. |

| GC-MS | Separation of volatile compounds by GC followed by MS detection. chromatographyonline.com | Analysis of volatile derivatives or impurities. |

| Electrochemical Methods | Measurement of electrical properties to determine analyte concentration. ijnrd.org | Sensitive determination in various matrices. |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Carfecillin(1-), and how do reaction conditions influence yield and purity?

- Methodological Answer : Begin with a literature review to identify published synthetic routes (e.g., esterification of carbenicillin). Use controlled experiments to vary parameters (temperature, pH, catalysts) and analyze outcomes via HPLC for purity and yield quantification. Include NMR and mass spectrometry for structural validation .

- Data Contradiction Analysis : If conflicting reports on optimal pH exist, replicate experiments under cited conditions and compare kinetic data. Use statistical tools (ANOVA) to assess significance of variations .

Q. How does Carfecillin(1-) interact with β-lactamase enzymes compared to its parent compound?

- Methodological Answer : Conduct enzyme inhibition assays under standardized conditions (e.g., spectrophotometric monitoring of nitrocefin hydrolysis). Compare IC₅₀ values between Carfecillin(1-) and carbenicillin. Validate results with molecular docking simulations to identify binding affinity differences .

Q. What analytical techniques are critical for characterizing Carfecillin(1-) stability in aqueous solutions?

- Methodological Answer : Design stability studies using accelerated degradation protocols (e.g., elevated temperature, UV exposure). Monitor degradation products via LC-MS and validate stability-indicating methods per ICH guidelines. Include pH-rate profiles to identify hydrolysis pathways .

Advanced Research Questions

Q. How can contradictory data on Carfecillin(1-)’s pharmacokinetic behavior in animal models be resolved?

- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Design a cross-species study with harmonized protocols, including plasma protein binding assays and tissue distribution profiling. Use mixed-effects models to account for inter-study variability .

- Example Table :

| Study | Species | Dose (mg/kg) | Half-life (h) | Bioavailability (%) |

|---|---|---|---|---|

| A | Rat | 50 | 1.2 | 45 |

| B | Mouse | 50 | 0.8 | 28 |

| Contradiction may stem from metabolic enzyme expression differences. |

Q. What mechanistic insights explain Carfecillin(1-)’s reduced nephrotoxicity compared to other β-lactams?

- Methodological Answer : Use renal proximal tubule cell models to assess mitochondrial toxicity (e.g., ATP depletion, ROS generation). Compare Carfecillin(1-) with nephrotoxic analogs via transcriptomic profiling (RNA-seq) to identify protective pathways. Validate findings in ex vivo kidney perfusion models .

Q. How can in silico models optimize Carfecillin(1-) derivatives for enhanced Gram-negative penetration?

- Methodological Answer : Apply molecular dynamics simulations to study outer membrane permeation. Train machine learning models on existing permeability data (e.g., logP, polar surface area) to predict structural modifications. Validate top candidates via MIC assays against multidrug-resistant Pseudomonas aeruginosa .

Methodological Frameworks

-

For Experimental Reproducibility :

-

For Data Interpretation :

Ethical and Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.